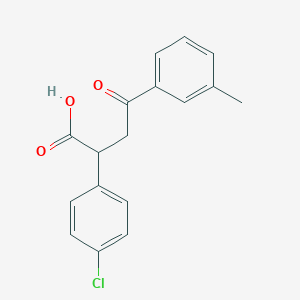

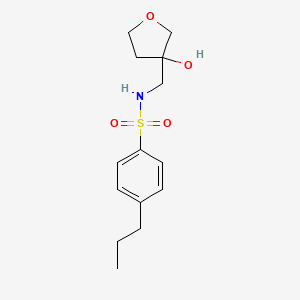

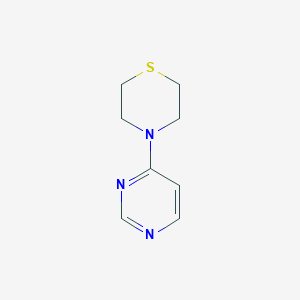

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide, also known as DTT-3NO2B, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators

The compound has been characterized as a novel activator for GIRK channels . These channels play a crucial role in the modulation of cellular excitability and have been implicated in various physiological processes. The activation of GIRK channels by this compound could have therapeutic implications for conditions such as pain perception, epilepsy, addiction, and anxiety .

Drug Development

Due to its unique structure, the compound holds potential in the development of new pharmacological agents. Its ability to interact with potassium channels suggests it could be used as a scaffold for creating drugs targeting neurological disorders and diseases where potassium channel activity is a factor .

Metabolic Stability Improvement

In drug optimization studies, this compound has shown improved metabolic stability over other prototypes. This property is significant for the development of drugs with better pharmacokinetic profiles, ensuring longer duration of action and reduced frequency of dosing .

Material Synthesis

The compound’s distinct molecular structure allows for its application in material synthesis. It can be used to develop new materials with specific desired properties, such as increased durability or conductivity.

Pharmacological Tool Compounds

As a pharmacological tool, the compound can aid in the understanding of GIRK channel functions. It can be used in research to selectively activate these channels, helping to elucidate their roles in various physiological and pathological states .

Therapeutic Target Exploration

The compound’s interaction with GIRK channels suggests that it could be used to explore these channels as therapeutic targets. This could lead to the development of new treatments for diseases where GIRK channels are involved, such as cardiac arrhythmias .

Chemical Probes

This compound can serve as a chemical probe to study the biological systems where GIRK channels are present. It can help in mapping the distribution and understanding the dynamics of these channels in different tissues .

Neuroscience Research

Given the expression of GIRK channels in the brain, the compound has applications in neuroscience research. It can be used to study the role of these channels in brain function and their potential impact on behavior and cognition .

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N,4-dimethyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c1-9-3-4-10(7-12(9)15(17)18)13(16)14(2)11-5-6-21(19,20)8-11/h3-4,7,11H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSNNOFQIQWMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,4-dimethyl-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B2918906.png)

![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2918921.png)

![5-(isopropylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918922.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2918923.png)

![8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2918926.png)